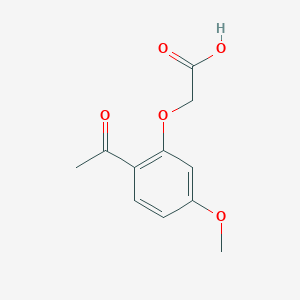2-(2-Acetyl-5-methoxyphenoxy)acetic acid
CAS No.: 29048-57-5
Cat. No.: VC6311445
Molecular Formula: C11H12O5
Molecular Weight: 224.212
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29048-57-5 |
|---|---|
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.212 |
| IUPAC Name | 2-(2-acetyl-5-methoxyphenoxy)acetic acid |
| Standard InChI | InChI=1S/C11H12O5/c1-7(12)9-4-3-8(15-2)5-10(9)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
| Standard InChI Key | DJPUGKVFRDJSMK-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-(2-Acetyl-5-methoxyphenoxy)acetic acid is defined by the systematic name 2-(2-acetyl-5-methoxy-phenoxy)acetic acid and the CAS registry number 29048-57-5 . Its molecular structure consists of a phenoxy ring substituted at the 2-position with an acetyl group () and at the 5-position with a methoxy group (), linked to an acetic acid moiety via an ether bond. The molecular formula corresponds to an exact mass of 224.068 g/mol and a polar surface area (PSA) of 72.83 Ų, indicating moderate polarity .
Table 1: Physicochemical Properties of 2-(2-Acetyl-5-Methoxyphenoxy)Acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.21 g/mol |
| Exact Mass | 224.068 g/mol |
| LogP (Partition Coefficient) | 1.36 |
| Polar Surface Area | 72.83 Ų |
The LogP value of 1.36 suggests moderate lipophilicity, which may influence its solubility and membrane permeability in biological systems .
Structural Analogues and Derivatives
Structural analogues include 2-(2-formyl-5-methoxyphenoxy)acetic acid (CAS 856357-86-3), which replaces the acetyl group with a formyl moiety (), reducing the molecular weight to 210.18 g/mol . Another derivative, ethyl (2-methoxyphenoxy)acetate (CAS 13078-21-2), demonstrates how esterification of the acetic acid group alters physicochemical properties, such as increasing the boiling point to 278.7°C . These modifications highlight the versatility of the phenoxyacetic acid scaffold in drug design.
Synthetic Methodologies and Optimization
Key Synthetic Routes
The synthesis of 2-(2-acetyl-5-methoxyphenoxy)acetic acid involves multi-step strategies, often starting with functionalized phenolic precursors. A notable approach, adapted from naphthoquinone synthesis , employs selective demethylation and oxidation:
-
Selective Demethylation: Anhydrous aluminum chloride () selectively removes methyl groups from methoxy-substituted intermediates under mild conditions.
-
Oxidation: Cerium ammonium nitrate () oxidizes demethylated products to yield quinone or acetylated structures .
Reaction Mechanisms and Conditions
The acetyl group is introduced via Friedel-Crafts acylation, where an acylium ion () reacts with the aromatic ring in the presence of a Lewis acid catalyst like . Methoxy groups direct electrophilic substitution to specific ring positions, ensuring regioselectivity. For instance, the methoxy group at the 5-position activates the ortho and para positions, favoring acetylation at the 2-position .
Physicochemical and Spectroscopic Analysis
Solubility and Stability
The compound’s solubility in polar solvents (e.g., water, ethanol) is limited by its LogP of 1.36, favoring dissolution in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stability under acidic or basic conditions remains undocumented, but ester derivatives like ethyl (2-methoxyphenoxy)acetate exhibit higher thermal stability, with boiling points exceeding 270°C .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s acetyl and methoxy groups make it a valuable intermediate for synthesizing bioactive molecules. For example, its formyl analogue (CAS 856357-86-3) serves as a precursor in Schiff base formation, enabling the development of antimicrobial agents .
Material Science
Phenoxyacetic acid derivatives are explored in polymer chemistry for creating cross-linked networks, leveraging their carboxylic acid groups for esterification or amidation reactions . Ethyl ester derivatives, such as ethyl (2-methoxyphenoxy)acetate, are used in fragrances and plasticizers due to their volatility and stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume